2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a biochemical compound with the molecular formula C8H12N4O3 and a molecular weight of 212.20 . It is primarily used in proteomics research and is known for its unique spirocyclic structure, which contributes to its diverse chemical and biological properties .
Preparation Methods
The synthesis of 2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide typically involves organic synthesis reactions and multi-step processes . The preparation methods are complex and require precise reaction conditions. One common synthetic route involves the reaction of hydantoin derivatives with piperidine under controlled conditions .
Chemical Reactions Analysis
2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets and pathways. It has been identified as a novel delta opioid receptor agonist, which means it binds to and activates delta opioid receptors . This interaction can modulate pain perception and has potential therapeutic applications in pain management . The compound’s unique spirocyclic structure allows it to fit into the receptor binding site effectively, leading to its biological activity .
Comparison with Similar Compounds
2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide can be compared with other similar compounds, such as:
Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate: This compound has a similar spirocyclic structure but includes a benzyl group, which may alter its chemical and biological properties.
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives: These derivatives share the core spirocyclic structure and have been studied for their potential as delta opioid receptor agonists.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c9-6(14)12-3-1-8(2-4-12)5(13)10-7(15)11-8/h1-4H2,(H2,9,14)(H2,10,11,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWKMUJENCKUJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.